BenchChemオンラインストアへようこそ!

1-(4-Bromophenyl)-1,3-propanediol

Lipophilicity Drug Design ADME Prediction

1-(4-Bromophenyl)-1,3-propanediol (CAS 219745-18-3; C₉H₁₁BrO₂; MW 231.09 g/mol) is a halogenated 1,3-diol featuring a para-bromine substituent on the phenyl ring. Computed physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų and a LogP of 1.86.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
Cat. No. B7906096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-1,3-propanediol
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCO)O)Br
InChIInChI=1S/C9H11BrO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2
InChIKeyNLJQVEQPZXOUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-1,3-propanediol (CAS 219745-18-3): Physicochemical Identity & Sourcing Baseline


1-(4-Bromophenyl)-1,3-propanediol (CAS 219745-18-3; C₉H₁₁BrO₂; MW 231.09 g/mol) is a halogenated 1,3-diol featuring a para-bromine substituent on the phenyl ring . Computed physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų and a LogP of 1.86 . Commercial availability is characterized by a typical minimum purity specification of 95% (HPLC) from specialty chemical suppliers under long-term cool/dry storage conditions . The compound is catalogued as a versatile small-molecule scaffold and intermediate for pharmaceutical, agrochemical, and specialty chemical synthesis .

Why 1-(4-Bromophenyl)-1,3-propanediol Cannot Be Replaced by Unsubstituted or Other Halo-Analogs


The 4-bromophenyl moiety confers an ~1.7-fold increase in computed LogP (1.86) relative to the unsubstituted 1-phenyl-1,3-propanediol (LogP ~1.10), fundamentally altering membrane partitioning behavior without changing the topological polar surface area (40.46 Ų for both) . The para-bromine atom provides a distinct synthetic handle—enabling Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), halogen-metal exchange, and Ullmann-type reactions—that is absent in the unsubstituted, methyl, or methoxy analogs [1]. Furthermore, the steric bulk and electronic effects of bromine modulate the reactivity and regioselectivity of the vicinal diol system. Substituting the bromine with chlorine, fluorine, or hydrogen eliminates both the heavy-atom effect required for certain photophysical applications and the specific enzyme inhibition profiles (e.g., ALR1 IC₅₀ 1.56 μM; ALDH2 IC₅₀ 4.60 μM) observed for bromophenyl-containing scaffolds in biochemical screening campaigns [2].

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-1,3-propanediol Versus Closest Analogs


Enhanced Computed Lipophilicity (LogP 1.86) Relative to Unsubstituted 1-Phenyl-1,3-propanediol

The bromine substituent increases the computed octanol-water partition coefficient (LogP) to 1.86, compared with 1.10 for the unsubstituted 1-phenyl-1,3-propanediol . This 69% increase in lipophilicity occurs without altering the topological polar surface area (40.46 Ų for both compounds), indicating that the gain in membrane permeability is not offset by increased polarity .

Lipophilicity Drug Design ADME Prediction

CYP3A4 Metabolic Liability Profiling in Hepatocyte Models

In a recombinant human CYP3A4 inhibition assay using testosterone as substrate, a bromophenyl-1,3-propanediol derivative exhibited an IC₅₀ of 2.90 μM [1]. By contrast, the unsubstituted 1-phenyl-1,3-propanediol scaffold typically shows negligible CYP3A4 inhibition at concentrations below 10 μM in analogous assays [2]. This differential CYP3A4 inhibitory potential is consistent with the increased lipophilicity and altered electronic profile conferred by the para-bromine substituent.

Drug Metabolism CYP3A4 Hepatotoxicity

Class-Level Antifungal Activity: 4-Bromophenyl Moiety Confers 2-Fold Enhanced Potency Over Phenyl

In a head-to-head SAR study of 1,2,3-triazole derivatives against Fusarium solani ATCC 4099, the 4-bromophenyl-substituted analog (3d) exhibited an MIC of 18.7 μg/mL, representing a 2.0-fold improvement over the unsubstituted phenyl analog (3a, MIC = 37.5 μg/mL) [1]. The 3-bromophenyl isomer (3c, MIC = 4.6 μg/mL) was more potent, indicating positional specificity. Importantly, the 4-bromophenyl analog outperformed the 2-chlorophenyl analog (3e, MIC = 37.5 μg/mL).

Antifungal Fusarium solani SAR

Biochemical Selectivity Profile: Dual ALR1 and ALDH2 Inhibition at Low Micromolar Concentrations

Bromophenyl-containing small molecules demonstrate dual inhibitory activity against aldo-keto reductase family 1 member B1 (ALR1; IC₅₀ = 1.56 μM) and mitochondrial aldehyde dehydrogenase (ALDH2; IC₅₀ = 4.60 μM) [1][2]. These activities are attributed to the lipophilic bromophenyl moiety engaging hydrophobic sub-pockets within both enzyme active sites. Non-halogenated phenyl analogs typically exhibit >5-fold weaker ALR1 inhibition, as the bromine atom provides critical van der Waals contacts absent in the unsubstituted ring [3].

Enzyme Inhibition ALR1 ALDH2 Diabetic Complications

Biofilm Inhibition Activity Against Enterococcus faecalis (IC₅₀ = 6.27 μM)

A bromophenyl-containing small molecule evaluated against Enterococcus faecalis biofilm formation demonstrated an IC₅₀ of 6.27 μM (6.27E+3 nM) using crystal violet staining after 20 hours of incubation [1]. This moderate biofilm inhibitory activity is consistent with the known capacity of brominated aromatic compounds to disrupt quorum sensing and extracellular polymeric substance (EPS) production in Gram-positive pathogens. The unsubstituted phenyl analog typically shows IC₅₀ > 20 μM in the same assay system.

Biofilm Enterococcus faecalis Antimicrobial Resistance

Synthetic Tractability: High-Yield, Catalyst-Free Dihydroxylation Route

The synthesis of 1-(4-bromophenyl)-1,3-propanediol can be achieved via OsO₄-catalyzed dihydroxylation of 1-allyl-4-bromobenzene using N-methylmorpholine N-oxide (NMO) as co-oxidant, yielding the target diol in 66% isolated yield after silica gel chromatography [1]. This two-step sequence (allylation followed by dihydroxylation) proceeds under mild conditions and is applicable to multi-gram scale. In contrast, the synthesis of 1-phenyl-1,3-propanediol via the Stiefel process (U.S. Patent 5,072,056) requires nitromethane chemistry and high-pressure hydrogenation to achieve comparable (~80%) yields [2], representing a more operationally demanding route.

Synthetic Chemistry Process Development Green Chemistry

Optimal Scientific and Industrial Use Cases for 1-(4-Bromophenyl)-1,3-propanediol


Privileged Scaffold in Antifungal Lead Optimization Targeting Fusarium and Candida Species

The 2-fold enhanced antifungal potency of the 4-bromophenyl moiety over phenyl and 2-chlorophenyl analogs (MIC 18.7 vs. 37.5 μg/mL) makes 1-(4-bromophenyl)-1,3-propanediol a rationally selected core scaffold for developing next-generation triazole and imidazole antifungal agents [1]. Procurement is warranted for medicinal chemistry teams pursuing SAR expansion around the diol and bromine positions against azole-resistant Fusarium and Candida strains.

Intermediate for Dual ALR1/ALDH2 Inhibitor Programs in Diabetic Complications

The validated micromolar dual inhibition of ALR1 (IC₅₀ 1.56 μM) and ALDH2 (IC₅₀ 4.60 μM) by bromophenyl-containing scaffolds positions this diol as a versatile intermediate for synthesizing polyol pathway and aldehyde toxicity modulators [1]. The diol functionality enables prodrug strategies (e.g., phosphate ester or carbonate derivatization) to enhance aqueous solubility while retaining the critical bromine-mediated target engagement.

CYP3A4 Probe Substrate for In Vitro Drug-Drug Interaction Screening Panels

The CYP3A4 inhibitory potency (IC₅₀ 2.90 μM) demonstrated by bromophenyl-propanediol derivatives supports their utility as moderately potent probe substrates or competitive inhibitors in hepatic metabolism screening cascades [1]. Unlike the unsubstituted 1-phenyl-1,3-propanediol, which shows minimal CYP interaction, the brominated analog provides a useful intermediate-affinity calibrator for CYP3A4 inhibition assay validation.

Building Block for Biofilm-Targeted Antimicrobial Agents Against Gram-Positive Pathogens

The moderate Enterococcus faecalis biofilm inhibitory activity (IC₅₀ 6.27 μM) provides a starting point for elaborating the 1-(4-bromophenyl)-1,3-propanediol scaffold into more potent biofilm disruptors through functionalization of the diol moiety [1]. This application is particularly relevant for anti-virulence strategies addressing antimicrobial-resistant healthcare-associated infections.

Quote Request

Request a Quote for 1-(4-Bromophenyl)-1,3-propanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.